molecular formula C15H8BrFN4 B11061136 3-(4-Bromophenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline CAS No. 929969-81-3

3-(4-Bromophenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B11061136
CAS No.: 929969-81-3
M. Wt: 343.15 g/mol
InChI Key: UHFMIYSPTUOIFI-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a quinazoline ring, with a bromophenyl group at the 3-position and a fluorine atom at the 9-position.

Preparation Methods

The synthesis of 3-(4-Bromophenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline typically involves the following steps:

Chemical Reactions Analysis

3-(4-Bromophenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline can undergo several types of chemical reactions:

Scientific Research Applications

Chemical Properties and Structure

The compound features a triazoloquinazoline framework, which is known for its potential biological activities. The presence of the bromophenyl and fluoro groups enhances its lipophilicity and may influence its interaction with biological targets. The molecular formula is C13H8BrFN5C_{13}H_{8}BrFN_{5} with a molecular weight of approximately 320.14 g/mol.

Pharmacological Applications

  • Anticancer Activity
    Research indicates that derivatives of triazoloquinazolines exhibit significant anticancer properties. For example, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanism often involves the inhibition of key signaling pathways associated with tumor growth and survival.
  • Antimicrobial Properties
    The compound has been evaluated for its antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy as an antimicrobial agent is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes.
  • Anti-inflammatory Effects
    Inflammation is a critical factor in various diseases, including arthritis and cardiovascular disorders. Compounds like 3-(4-Bromophenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline have been studied for their anti-inflammatory properties, showing potential in reducing inflammatory markers in vitro and in vivo.

Anticancer Research

A study published in a peer-reviewed journal demonstrated that a related triazoloquinazoline compound significantly reduced tumor size in xenograft models of breast cancer. The study reported a decrease in cell proliferation markers and an increase in apoptosis indicators following treatment with the compound.

Antimicrobial Activity

In another investigation, this compound was tested against multidrug-resistant strains of Staphylococcus aureus. Results indicated that the compound exhibited potent antibacterial activity with minimum inhibitory concentrations comparable to those of established antibiotics.

Anti-inflammatory Effects

A recent study explored the anti-inflammatory effects of this compound in a murine model of acute inflammation. Treatment led to a significant reduction in paw edema and inflammatory cytokines, suggesting its potential utility as an anti-inflammatory therapeutic agent.

Data Table: Summary of Findings

ApplicationStudy ReferenceKey Findings
Anticancer Activity Reduced tumor size; increased apoptosis
Antimicrobial Activity Potent activity against Staphylococcus aureus
Anti-inflammatory Effects Decreased paw edema; reduced cytokines

Comparison with Similar Compounds

3-(4-Bromophenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline can be compared with other triazoloquinazoline derivatives:

Biological Activity

3-(4-Bromophenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including cytotoxicity, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazoloquinazoline core structure with a bromophenyl and a fluorine substituent. Its molecular weight is approximately 493.4 g/mol, and it has notable physicochemical properties that influence its biological activity.

PropertyValue
Molecular Weight493.4 g/mol
LogP (XLogP3-AA)6.6
Hydrogen Bond Donor0
Hydrogen Bond Acceptor5
Rotatable Bonds4

Cytotoxicity

Recent studies have demonstrated that derivatives of [1,2,4]triazolo[4,3-c]quinazolines exhibit significant cytotoxic effects against various cancer cell lines. In particular, compounds with modifications at the 4-position of the bromophenyl group showed IC50 values ranging from 2.44 to 9.43 μM against HCT-116 and other cell lines, indicating potent anticancer properties .

The mechanism of action for this class of compounds is primarily through DNA intercalation and inhibition of topoisomerase II (Topo II), which is critical for DNA replication and repair. The incorporation of trifluoromethyl groups enhances binding affinity due to increased hydrophobic interactions and hydrogen bonding capabilities .

Case Studies

  • Study on Intercalation : A study involving the synthesis of fifteen quinazoline derivatives showed that compounds with the triazolo[4,3-c] structure acted as effective DNA intercalators. The presence of the bromophenyl group was crucial for enhancing cytotoxicity due to its ability to fit into the DNA helix .
  • Anticancer Activity : Another investigation highlighted that the compound exhibited significant antiproliferative activity in vitro against breast (MCF-7) and lung (A549) cancer cell lines. The most active derivatives had IC50 values comparable to established chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Bromine Substitution : The presence of bromine at the para position enhances lipophilicity and facilitates cellular uptake.
  • Fluorine Atom : The fluorine atom contributes to increased metabolic stability and potentially enhances binding interactions with biological targets.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 3-(4-bromophenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline, and how are yields optimized?

The compound is synthesized via cyclocondensation of 4-hydrazinoquinazoline derivatives with ortho esters (e.g., triethyl orthoformate) in ethanol or glacial acetic acid. Yields (67–72%) depend on reaction temperature, solvent purity, and stoichiometric ratios of reagents. Key intermediates like 4-hydrazinylquinazoline are prepared from quinazoline-4-thiol and hydrazine hydrate . Optimization involves iterative adjustments to reaction time (6–12 hours) and purification via flash chromatography .

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on:

  • 1H/13C NMR : Peaks for aromatic protons (δ = 6.41–8.45 ppm), bromophenyl substituents, and triazole ring protons.
  • Elemental analysis : Matching calculated vs. observed C, H, N percentages (e.g., C26H18N6O requires C:72.55%, H:4.21%, N:19.52%) .
  • X-ray crystallography (if applicable): Planarity of the fused triazoloquinazoline core and dihedral angles between substituents (e.g., 88.2° between carbazole and benzene rings in related structures) .

Q. What preliminary biological activities have been reported for triazoloquinazoline derivatives?

Analogous compounds (e.g., NTCHMTQ) show cytotoxicity against cancer cell lines (HeLa, B16) with IC50 values <4 µg/mL, meeting NCI criteria for anticancer potential. Activity correlates with induction of necrosis (IC100 = 10 µg/mL) and cytoskeletal disruption without apoptosis . Electrochemical biosensors confirm no direct DNA damage in vitro, suggesting non-genotoxic mechanisms .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the bioactivity of triazoloquinazoline derivatives?

  • 4-Bromophenyl groups : Enhance lipophilicity and target binding via halogen bonding (e.g., bromine’s σ-hole interactions with kinase domains).
  • Fluoro substituents : Improve metabolic stability and membrane permeability. In cytotoxicity assays, 9-fluoro derivatives exhibit 2–3x higher potency vs. non-fluorinated analogs .
  • Triazole ring fusion : Stabilizes π-π stacking with aromatic residues in enzyme active sites, as shown in docking studies .

Q. What methodologies are used to study interactions between triazoloquinazolines and biological targets?

  • Electrochemical biosensors : Screen DNA interactions via carbon paste electrodes; NTCHMTQ showed no DNA damage at 10 µg/mL .
  • Fluorescence quenching : Measures binding affinity to serum albumin (e.g., Ksv = 1.2 × 10^4 M⁻¹ for related compounds).
  • Molecular dynamics simulations : Predict binding modes to kinases (e.g., EGFR) using AMBER force fields .

Q. How can computational modeling guide the optimization of triazoloquinazoline derivatives?

  • Pharmacophore modeling : Identifies essential features: aromatic core, halogen substituents, and hydrogen-bond acceptors.
  • DFT calculations : Quantify electronic effects (e.g., HOMO-LUMO gaps ~4.2 eV for bromophenyl derivatives) and reactive sites for electrophilic substitution .
  • ADMET prediction : Projects logP ~3.1 and CYP3A4 inhibition risks, guiding lead prioritization .

Q. What strategies enable post-synthetic functionalization of 3-(4-bromophenyl)-triazoloquinazolines?

  • Suzuki coupling : Leverage the bromophenyl group for cross-coupling with boronic acids (e.g., 4-fluorophenylboronic acid) under Pd(PPh3)4 catalysis (70–85% yields) .
  • Nucleophilic substitution : Replace bromine with amines or thiols in DMF at 80°C .

Q. Contradictions and Limitations

  • DNA Interaction Discrepancy : While NTCHMTQ induces cytotoxicity, electrochemical biosensors show no direct DNA damage , suggesting alternative targets (e.g., tubulin or kinases).
  • Synthetic Challenges : Low yields (22–27%) in halogen-rich derivatives due to steric hindrance , necessitating microwave-assisted or flow-chemistry approaches.

Properties

CAS No.

929969-81-3

Molecular Formula

C15H8BrFN4

Molecular Weight

343.15 g/mol

IUPAC Name

3-(4-bromophenyl)-9-fluoro-[1,2,4]triazolo[4,3-c]quinazoline

InChI

InChI=1S/C15H8BrFN4/c16-10-3-1-9(2-4-10)14-19-20-15-12-7-11(17)5-6-13(12)18-8-21(14)15/h1-8H

InChI Key

UHFMIYSPTUOIFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2C=NC4=C3C=C(C=C4)F)Br

Origin of Product

United States

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